6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-isopropoxybenzoate
Description
The compound 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-isopropoxybenzoate is a structurally complex molecule combining a pyranone core, a thiadiazole moiety, and a substituted benzoate ester. The 4-isopropoxybenzoate group may enhance lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability. While direct research on this specific compound is sparse in the provided evidence, structural analogs and related derivatives have been studied extensively for their synthesis and bioactivity.
Properties
IUPAC Name |
[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 4-propan-2-yloxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O6S2/c1-5-15(6-2)21(29)25-23-26-27-24(35-23)34-13-18-11-19(28)20(12-31-18)33-22(30)16-7-9-17(10-8-16)32-14(3)4/h7-12,14-15H,5-6,13H2,1-4H3,(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJSEOSLILZIEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic routes and reaction conditions:
Synthesis of intermediates: The preparation generally involves the synthesis of key intermediates such as 2-ethylbutanamide and 1,3,4-thiadiazole derivatives.
Coupling reactions: These intermediates are often linked via thioetherification or amidation reactions under controlled conditions, typically in the presence of catalysts and solvents like acetonitrile or dimethylformamide (DMF).
Final condensation: The final steps usually involve the condensation of these linked intermediates with pyranone and benzoate derivatives through esterification, often employing reagents such as DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial production methods: Industrial synthesis would scale up these laboratory procedures, focusing on optimizing yields and purity while ensuring safety and cost-efficiency. This may involve continuous flow reactors, advanced purification techniques like column chromatography, and rigorous quality control protocols.
Chemical Reactions Analysis
Types of reactions it undergoes:
Oxidation: The thiadiazole moiety can undergo oxidation to form sulfone derivatives.
Reduction: Certain functional groups like the amide can be reduced under specific conditions, often using reagents such as LiAlH4.
Substitution: The ester and amido groups are susceptible to nucleophilic substitution, particularly under basic conditions.
Common reagents and conditions:
Oxidizing agents: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution conditions: Basic conditions using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major products formed: Depending on the reactions, you might obtain sulfone derivatives, reduced amides, or substituted esters and amides.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-isopropoxybenzoate possess notable biological activities:
- Antimicrobial Activity : Thiadiazole derivatives are known for their antimicrobial properties, making this compound a candidate for further exploration in treating infections.
- Anticancer Potential : The pyran derivatives have been studied for their anticancer properties, suggesting that this compound may also exhibit similar effects.
- Enzyme Inhibition : Preliminary studies indicate that this compound may act as an inhibitor for certain enzymes, such as acetylcholinesterase, which could have implications in treating neurodegenerative diseases.
Medicinal Chemistry
The unique structural features of this compound suggest several potential applications in medicinal chemistry:
| Application Area | Description |
|---|---|
| Antimicrobial Agents | Development of new antibiotics or antifungal agents based on its structure |
| Anticancer Drugs | Exploration of its efficacy against various cancer cell lines |
| Neurological Disorders | Potential use in treating conditions like Alzheimer's disease |
Agricultural Science
In agricultural science, the compound's bioactive properties may lead to applications as:
| Application Area | Description |
|---|---|
| Pesticides | Development of new pesticides with reduced toxicity to non-target species |
| Plant Growth Regulators | Investigation into its effects on plant growth and yield |
Case Studies
- Antimicrobial Efficacy Study : A study conducted on similar thiadiazole compounds demonstrated significant antimicrobial activity against various bacterial strains, indicating that derivatives like This compound could be effective as new antimicrobial agents .
- Anticancer Activity Research : Research into pyran derivatives has shown promising results in inhibiting tumor growth in vitro. The combination of different active groups in this compound could enhance its anticancer potential .
- Enzyme Inhibition Studies : Investigations into enzyme inhibition have revealed that similar compounds can effectively inhibit acetylcholinesterase activity, which is crucial for developing treatments for Alzheimer’s disease .
Mechanism of Action
Mechanism and molecular targets: The compound likely exerts its effects by interacting with specific enzymes or receptors in biological systems. The thiadiazole ring is known to bind to active sites of enzymes, potentially inhibiting their function. This interaction could involve hydrogen bonding, hydrophobic interactions, and coordination with metal ions in the enzymes' active sites.
Pathways involved: Potential pathways include inhibition of enzyme activity crucial for bacterial cell wall synthesis or metabolic pathways in cancer cells, leading to cell death or growth inhibition.
Comparison with Similar Compounds
Key Structural Features for Comparison
- Core Heterocycles: The thiadiazole and pyranone moieties are critical for hydrogen bonding and enzyme interactions.
- Substituent Variations: The 4-isopropoxybenzoate group distinguishes this compound from others with ethoxy or methyl-substituted benzoates (e.g., ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate, I-6230) .
- Linker Groups: The thioether (-S-) bridge between the thiadiazole and pyranone may confer redox stability compared to oxadiazole-linked analogs (e.g., compounds in ).
Table 1: Structural Comparison with Selected Analogues
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The 4-isopropoxy group increases lipophilicity compared to ethoxy or methoxy analogs (e.g., I-6473 , ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate) . This could enhance tissue penetration but may reduce aqueous solubility.
- Metabolic Stability : Thiadiazole-thioether linkages (as in the target compound) are less prone to oxidative metabolism than oxadiazole or pyridazine derivatives .
- Synthetic Accessibility : The compound’s complexity (multiple heterocycles and substituents) likely requires multi-step synthesis, similar to thiadiazole-linked pyrazole sulphonamides and benzoxazine-oxadiazole hybrids .
Critical Analysis of Available Evidence
- Strengths :
- Limitations: No direct pharmacological or toxicological data for the target compound. Limited evidence on the 4-isopropoxybenzoate moiety’s metabolic fate.
Biological Activity
The compound 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-isopropoxybenzoate is a novel derivative that integrates a thiadiazole moiety with a pyran and benzoate structure. This complex arrangement suggests potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a detailed overview of its biological activity based on diverse research findings.
Synthesis and Structure
The synthesis of this compound involves the reaction of 5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-thiol with appropriate pyran and benzoate derivatives. The structural complexity includes:
- A thiadiazole ring known for its pharmacological properties.
- A pyran backbone which enhances biological interaction.
- An isopropoxybenzoate group that may contribute to solubility and bioavailability.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, a series of novel 1,3,4-thiadiazole derivatives were synthesized and evaluated for their antiproliferative effects on various human cancer cell lines. These compounds demonstrated significant inhibition of cell growth, indicating that the incorporation of the thiadiazole moiety enhances anticancer activity .
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Research has shown that similar thiadiazole derivatives exhibit significant antibacterial and antimycobacterial properties. For example, a study reported that certain thiadiazole derivatives exhibited minimal inhibitory concentrations (MICs) against various strains of bacteria, including Escherichia coli and Staphylococcus aureus .
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : The thiadiazole ring may inhibit enzymes critical for DNA synthesis and repair in cancer cells, leading to cell cycle arrest and apoptosis .
- Disruption of Cellular Processes : By interfering with cellular signaling pathways, the compound can induce stress responses in microbial cells, ultimately leading to cell death.
Study 1: Anticancer Efficacy
A recent study synthesized various thiadiazole derivatives and assessed their efficacy against breast cancer cell lines. The results indicated that compounds with structural similarities to our target compound exhibited IC50 values in the low micromolar range, suggesting potent anticancer effects .
Study 2: Antimicrobial Testing
In another investigation focused on antimicrobial activity, a series of 1,3,4-thiadiazole derivatives were tested against Mycobacterium tuberculosis. The derivatives showed promising results with MIC values significantly lower than those of standard antibiotics . This suggests that our compound could also possess similar efficacy.
Data Tables
Q & A
Basic Research Questions
Q. What are the key synthetic steps for synthesizing 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-isopropoxybenzoate?
- Methodological Answer : The synthesis involves multi-step protocols, including nucleophilic substitutions, amide bond formations, and esterifications. Critical steps include:
Activation of the thiadiazole-thiol group for thioether formation with a methylene linker.
Amidation of the 1,3,4-thiadiazol-2-amine intermediate using 2-ethylbutanoyl chloride under basic conditions (e.g., triethylamine in DMF).
Esterification of the pyran-4-one moiety with 4-isopropoxybenzoic acid via coupling reagents (e.g., DCC/DMAP).
Reaction optimization requires precise temperature control (reflux in ethanol or THF) and solvent selection to minimize side reactions .
Q. How is the compound’s structural integrity confirmed after synthesis?
- Methodological Answer : Characterization employs:
- NMR spectroscopy : H and C NMR to verify substituent positions and confirm regioselectivity (e.g., pyran-4-one carbonyl at ~170 ppm).
- Mass spectrometry (EI/ESI) : Molecular ion peaks (e.g., [M+H]) to validate molecular weight and fragmentation patterns.
- Elemental analysis : Combustion analysis for C, H, N, and S content to ensure purity (>95%) .
Q. What initial biological assays are recommended for evaluating its activity?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the thiadiazole and pyranone moieties’ known bioactivity. Use:
- Fluorescence-based assays with recombinant enzymes (e.g., IC determination).
- Cell viability assays (MTT or resazurin) in cancer cell lines to assess antiproliferative effects.
- Molecular docking to predict binding modes with target proteins (e.g., COX-2 or EGFR) .
Advanced Research Questions
Q. How can reaction yields be improved during the thioether formation step?
- Methodological Answer : Optimize:
- Solvent polarity : Use aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity of the thiol group.
- Catalysts : Add catalytic iodine or Cu(I) salts to accelerate thiol-alkylation kinetics.
- Temperature : Perform reactions at 50–60°C to balance reactivity and side-product formation.
Monitor progress via TLC (silica gel, hexane/EtOAc 7:3) or HPLC (C18 column, acetonitrile/water gradient) .
Q. How to resolve contradictions in biological activity data across different assays?
- Methodological Answer :
Assay validation : Confirm target specificity using knockout cell lines or competitive inhibitors.
Solubility checks : Test compound solubility in assay buffers (e.g., DMSO concentration ≤1%) to exclude false negatives.
Structural analogs comparison : Compare activity profiles with analogs like 4-thiazolidinone derivatives (antimicrobial) or pyrazole-containing compounds (anticancer) to identify pharmacophore contributions .
Q. What strategies mitigate organic compound degradation during prolonged experiments?
- Methodological Answer :
- Temperature control : Store solutions at 4°C or use continuous cooling during kinetic studies.
- Light protection : Shield photosensitive groups (e.g., pyranone) with amber vials.
- Stabilizing agents : Add antioxidants (e.g., BHT) or chelators (e.g., EDTA) to prevent oxidative degradation .
Q. What computational methods elucidate its mechanism of action?
- Methodological Answer :
- Molecular dynamics simulations : Study binding stability with target proteins (e.g., 100-ns simulations in GROMACS).
- QSAR modeling : Corrogate substituent effects (e.g., isopropoxy group hydrophobicity) with bioactivity data.
- ADMET prediction : Use SwissADME or ADMETLab to assess permeability, metabolic stability, and toxicity .
Q. Which analytical techniques ensure purity and stability in long-term studies?
- Methodological Answer :
- HPLC-PDA : Monitor degradation products (e.g., hydrolyzed ester bonds) using a C18 column and UV detection at 254 nm.
- DSC/TGA : Assess thermal stability (decomposition onset >200°C) and crystallinity.
- LC-MS/MS : Quantify trace impurities (<0.1%) and confirm identity via fragmentation .
Structural Analogs and Comparative Analysis
Q. What structural analogs share key pharmacophoric features?
- Methodological Answer :
| Compound Class | Key Features | Biological Relevance |
|---|---|---|
| 4-Thiazolidinones | Thiazolidinone core, sulfur/nitrogen | Antimicrobial, anti-inflammatory |
| Pyranone derivatives | 4-Oxo-4H-pyran moiety | Enzyme inhibition, anticancer |
| Aryloxybenzoates | Isopropoxybenzoyl group | Enhanced lipophilicity, CNS targeting |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
